molecular formula C10H10BrClOS B14072464 1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14072464
M. Wt: 293.61 g/mol
InChI Key: FMVKVRTZOYZZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(methylthio)acetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogenating agents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, such as alcohols or carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated ketones on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The methylthio group can also affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-(methylthio)phenyl)-3-chloropropan-1-one
  • 1-(2-Bromo-5-(methylthio)phenyl)-2-chloropropan-1-one
  • 1-(2-Bromo-5-(ethylthio)phenyl)-3-chloropropan-1-one

Comparison: Compared to similar compounds, 1-(2-Bromo-5-(methylthio)phenyl)-3-chloropropan-1-one is unique due to the specific positioning of the bromine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms also provides versatility in synthetic applications.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-(2-bromo-5-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H10BrClOS/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4-5H2,1H3

InChI Key

FMVKVRTZOYZZMC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Br)C(=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.